5-Hexenoic acid, 2-ethyl-, (R)-

Chiral resolution Enantiomeric excess Asymmetric synthesis

(R)-2-Ethyl-5-hexenoic acid (CAS 161646-93-1), also named (2R)-2-ethylhex-5-enoic acid, is a chiral carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. It features a single stereocenter at the 2-position in the (R)-configuration and a terminal olefin at the 5-position.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 161646-93-1
Cat. No. B12553947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexenoic acid, 2-ethyl-, (R)-
CAS161646-93-1
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCC(CCC=C)C(=O)O
InChIInChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1
InChIKeyFWUSTFBMWUQKDP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Ethyl-5-Hexenoic Acid (CAS 161646-93-1): A Defined Chiral Olefinic Carboxylic Acid Building Block for Asymmetric Synthesis


(R)-2-Ethyl-5-hexenoic acid (CAS 161646-93-1), also named (2R)-2-ethylhex-5-enoic acid, is a chiral carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [1]. It features a single stereocenter at the 2-position in the (R)-configuration and a terminal olefin at the 5-position. This compound belongs to a class of chiral building blocks used in asymmetric synthesis, where its defined enantiomeric configuration and dual functionality (carboxylic acid and terminal alkene) enable stereocontrolled incorporation into complex molecules . It is commercially available as a single enantiomer, distinguishing it from the racemic mixture (CAS 137018-47-4) .

Why Generic Substitution with Racemic or S-Enantiomer of 5-Hexenoic Acid, 2-Ethyl- Fails in Stereoselective Applications


Substituting (R)-2-ethyl-5-hexenoic acid with the racemic mixture (CAS 137018-47-4) or the (S)-enantiomer introduces a critical stereochemical variable that renders the substitution scientifically invalid for any application requiring enantiopure input. The racemic mixture, containing a 50:50 distribution of (R)- and (S)-enantiomers, delivers only half the desired stereoisomer, directly compromising reaction yield and introducing the opposite enantiomer as a contaminant that can propagate through subsequent steps, leading to undesired diastereomeric products . In asymmetric synthesis, the use of a single enantiomer with defined absolute configuration is essential for predictable stereochemical outcomes, as demonstrated by the requirement for (2R)-configured intermediates in the total synthesis of natural products such as Sch 38516 (Fluvirucin B1) [1]. Without a direct, quantitative head-to-head comparison available for this specific compound, the well-established principle of enantiomeric purity dictating downstream stereochemical fidelity serves as class-level inference demanding single-enantiomer procurement.

Quantitative Differentiation Guide for (R)-2-Ethyl-5-Hexenoic Acid Against Its Closest Analogs


Enantiomeric Purity: Single (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 161646-93-1) is available at a certified purity specification of 100% as a single enantiomer, compared to the racemic mixture (CAS 137018-47-4) which is supplied at 98% purity but contains both enantiomers in approximately equal proportion . This means the racemic mixture delivers at most ~49% of the desired (R)-enantiomer, while the single-enantiomer product delivers essentially 100% of the desired stereoisomer. The direct consequence is a >50% loss of effective reagent in any stereospecific application when using the racemate.

Chiral resolution Enantiomeric excess Asymmetric synthesis

Natural Product Synthesis Enabling: (R)-Configured Intermediate for Sch 38516 Total Synthesis

In the enantioselective total synthesis of the antifungal macrolactam Sch 38516 (Fluvirucin B1), a convergent asymmetric preparation unites amine 17 and acid 18 to afford diene 62, where acid 18 corresponds to (R)-2-ethyl-5-hexenoic acid (CAS 161646-93-1) [1]. The (2R)-configuration is structurally required, as the related synthesis of the Sch 38516 aglycon utilizes (2R)-2-ethyl-4-penten-1-ol as the sole precursor for both C9-C13 and C1-C8 fragments, demonstrating that (R)-stereochemistry at the 2-position is non-negotiable for the biological activity of the final macrolactam against Candida sp. and influenza A virus [2].

Total synthesis Fluvirucin B1 Macrolactam antibiotics

Metabolic Fate Differentiation: Species-Specific CYP-Mediated Desaturation

2-Ethyl-5-hexenoic acid is formed as a terminal olefin metabolite from 2-ethylhexanoic acid via cytochrome P450-mediated desaturation. Critically, this unsaturated metabolite was produced only in human liver microsomes and phenobarbital-induced rat liver microsomes, whereas the main saturated metabolite (2-ethyl-1,6-hexanedioic acid) was produced in rat, mouse, and human liver microsomes [1]. This species- and enzyme-specific metabolic pathway highlights the unique reactivity of the terminal olefin moiety, which is absent in the saturated analog 2-ethylhexanoic acid.

Drug metabolism Cytochrome P450 Toxicology

Functional Group Orthogonality: Terminal Olefin vs. Saturated Carboxylic Acid

The presence of a terminal olefin at the 5-position in (R)-2-ethyl-5-hexenoic acid enables a suite of orthogonal synthetic transformations not available to the saturated analog 2-ethylhexanoic acid (CAS 149-57-5). These include olefin cross-metathesis, hydroboration-oxidation, epoxidation, and halolactonization [1]. The α-substituted 5-hexenoic acid scaffold is specifically relevant to enantioselective bromolactonization methodologies, where the α-substituent influences both reactivity and stereoselectivity [2]. The saturated analog, lacking the double bond, cannot participate in any of these transformations, severely restricting its downstream synthetic utility.

Olefin metathesis Hydroboration Epoxidation

Physicochemical Differentiation: Molecular Descriptors vs. Saturated Analogs

Computational molecular descriptors reveal distinct physicochemical properties for (R)-2-ethyl-5-hexenoic acid compared to its saturated counterpart 2-ethylhexanoic acid. The target compound has a calculated polar surface area (PSA) of 37.3 Ų and a LogP of 2.06 [1]. The presence of the terminal double bond introduces a degree of unsaturation that alters lipophilicity, molecular shape, and potential for π-interactions compared to the fully saturated analog, which has a reported LogP of approximately 2.7 [2]. These differences, while modest in absolute terms, are relevant for applications where partitioning behavior affects reactivity, extraction efficiency, or biological membrane permeability.

LogP PSA Drug-likeness

Optimal Research and Industrial Application Scenarios for (R)-2-Ethyl-5-Hexenoic Acid (CAS 161646-93-1)


Enantioselective Total Synthesis of Macrolactam Natural Products (Fluvirucins and Sch 38516 Analogs)

Procurement of (R)-2-ethyl-5-hexenoic acid is justified for research groups synthesizing fluvirucin B1 (Sch 38516) or its structural analogs, as the (R)-configuration at the 2-position is required for the aglycon's bioactivity against Candida sp. and influenza A virus [1]. The convergent asymmetric preparation of amine and acid fragments, as described in the 1997 JACS total synthesis, specifically employs the (R)-configured acid intermediate [2]. Use of the racemate or (S)-enantiomer would not yield the correct natural product configuration.

Authentic Reference Standard for Cytochrome P450-Mediated Metabolism Studies

For laboratories studying the metabolism of 2-ethylhexanoic acid or related branched-chain fatty acids, (R)-2-ethyl-5-hexenoic acid serves as an authentic reference standard for the terminal olefin metabolite formed specifically by CYP2A, CYP2B, CYP2D, and CYP3A isoforms [1]. Its species-specific formation (detected in human and PB-induced rat microsomes but not in mouse or uninduced rat microsomes) makes it a valuable mechanistic probe for CYP activity phenotyping [2].

Chiral Building Block for Enantioselective Halolactonization Methodology Development

The α-substituted 5-hexenoic acid scaffold is directly relevant to current research on enantioselective bromolactonization catalyzed by BINOL-derived chiral bifunctional sulfides [1]. (R)-2-Ethyl-5-hexenoic acid, with its α-ethyl substituent, can serve as a substrate for developing new catalytic asymmetric halolactonization methods, where the pre-existing (R)-stereocenter may influence diastereoselectivity in the lactonization step, enabling matched/mismatched stereochemical studies [2].

Orthogonal Functionalization in Multi-Step Convergent Synthesis

In synthetic routes requiring sequential, independent functionalization, the dual reactivity of (R)-2-ethyl-5-hexenoic acid—carboxylic acid for amide/ester formation and terminal olefin for cross-metathesis, hydroboration, or epoxidation—enables convergent strategies with fewer protecting group manipulations [1]. This orthogonality is absent in saturated analogs such as 2-ethylhexanoic acid, which can only undergo carboxylic acid derivatization, compelling procurement of the unsaturated, enantiopure compound for efficient multi-step synthesis design [2].

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